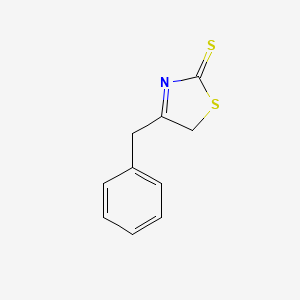

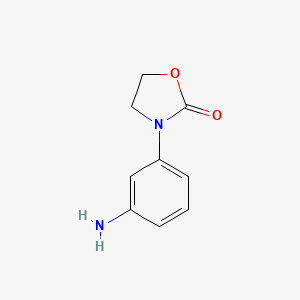

4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine

描述

The compound "4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their diverse pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities . The structural modifications on the pyrimidine ring, such as the introduction of benzylpiperazine and chloro-methyl groups, are critical for the biological activity of these compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position were synthesized by reacting 2,4,6-trichloropyrimidine with various amines . Similarly, the synthesis of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was achieved, and its crystal structure was determined by X-ray diffraction, indicating the presence of disordered chlorine and methyl groups .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with potential for rotational disorder as seen in N-[2-Chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethylaniline, where the 4-chloro-6-methoxypyrimidine group is rotationally disordered . The crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine further confirms the presence of disorder in the chlorine atom and methyl group . The crystal and molecular structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, also exhibit conformational differences leading to multiple molecules within the crystal structures .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, to yield a range of pharmacologically interesting compounds. For example, 4-chloro-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole was prepared and further reacted with different nucleophiles to produce derivatives with potential pharmacological interest . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, as seen in the synthesis of new 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The crystal structure analysis provides insights into the conformation and packing of molecules in the solid state, which can influence their physical properties. For instance, the crystal structure of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine revealed one-dimensional infinite chains stabilized by hydrogen bonds and π-π interactions, which could affect the compound's solubility and stability . The computational studies on isothiazolopyridines of Mannich base type, including their crystal and molecular structures, suggest that the charge distribution on the piperazine nitrogen atoms is correlated with the conformation of the side chain and the analgesic action of these compounds .

科学研究应用

-

Molecular Imprinting

- Field : Molecular Biophysics

- Application : Molecularly imprinted polymers (MIPs) for benzylpiperazine (BZP), an illicit designer drug, were developed .

- Method : Two approaches were used: self-assembly and semi-covalent. The highest performing self-assembly 1-MIPs resulted from methacrylic acid as FM, ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers and chloroform as the porogen and rebinding solvent at template (T): FM ratios of 1:1 and 1:2 .

- Results : The semi-covalent polymers showed a stronger affinity for 1 (significantly lower Kd values and higher IFs) and faster uptake than the self-assembly systems .

-

Monoamine Releasing Agent

- Field : Neuropharmacology

- Application : 4-Benzylpiperidine is used in scientific studies as a monoamine releasing agent .

- Method : It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

- Results : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

安全和危害

The safety and hazards of “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” are not known. However, it is always important to handle chemical substances with care, using appropriate personal protective equipment and following safety protocols7.

未来方向

The future directions for the study and application of “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine” are not known. However, related compounds such as benzylpiperazine have been studied for their potential use in various fields5.

Please note that this information is based on the available data and may not be fully comprehensive due to the limited information on the specific compound “4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine”. Further research and studies would be needed to provide a more comprehensive analysis.

属性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4/c1-13-18-15(17)11-16(19-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKPDSNVJVSREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179596 | |

| Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine | |

CAS RN |

1017782-74-9 | |

| Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)